molecular formula C25H23ClN2O2 B1392735 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid CAS No. 893262-85-6

3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1392735
CAS No.: 893262-85-6
M. Wt: 418.9 g/mol
InChI Key: CEDIIBNFHPYFMY-UHFFFAOYSA-N
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Description

3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid (CAS 893262-85-6) is a synthetic indole derivative with a molecular formula of C25H23ClN2O2 and a molecular weight of 418.9 g/mol . This compound is part of the 1-benzylindole chemical class, which has been identified in scientific literature as a promising scaffold for the development of novel anti-inflammatory agents . Specifically, research indicates that structurally related 1-benzylindole derivatives function as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process . cPLA2α is responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes . Inhibiting cPLA2α therefore represents a strategic therapeutic approach for conditions like asthma and other inflammatory disorders. Furthermore, indole-2-carboxylic acid derivatives have shown significant potential as antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, another critical target in the pathophysiology of asthma and allergic inflammation . The presence of both the 1-benzylindole core and the 2-carboxylic acid moiety in this compound is consistent with the essential pharmacophoric elements required for activity in these research areas . The indole scaffold is widely recognized in medicinal chemistry for its versatility and ability to interact with diverse biological targets, making it a privileged structure in drug discovery . This product is intended for research purposes only, specifically for in vitro pharmacological and biochemical studies aimed at exploring new therapeutic pathways for inflammatory diseases. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[[(3-chlorophenyl)methylamino]methyl]-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2/c1-17-9-11-18(12-10-17)16-28-23-8-3-2-7-21(23)22(24(28)25(29)30)15-27-14-19-5-4-6-20(26)13-19/h2-13,27H,14-16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDIIBNFHPYFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)CNCC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid, also known by its CAS number 893262-85-6, is a complex organic compound belonging to the indole family. Its unique structure includes an indole core with various substituents that may enhance its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is C25H23ClN2O2, with a molecular weight of approximately 418.93 g/mol. The presence of a carboxylic acid group at the 2-position and a chlorobenzylamine side chain at the 3-position contribute to its chemical reactivity and potential biological effects .

The precise mechanism of action for 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid remains unclear due to a lack of direct studies. However, the following general mechanisms can be inferred based on structural similarities with other active compounds:

  • Interaction with Biological Targets : The hydrophobic cavity near biological targets may facilitate interactions that enhance inhibitory effects against enzymes or receptors involved in disease processes .
  • Structure-Activity Relationships (SAR) : Modifications in substituents can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the potential efficacy of this compound, it is useful to compare it with structurally similar indole derivatives:

Compound NameStructureUnique Features
3-Methyl-1H-indole-2-carboxylic acidC10H9NO2Simpler structure; lacks halogen substitution
1-(4-Methylbenzyl)-1H-indole-3-carboxylic acidC19H18N2O2Different position of carboxylic acid; no chlorobenzyl group
3-(4-Chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acidC17H16ClNContains ethyl group; different halogen substitution

The unique combination of substituents in 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Research on indole derivatives has provided insights into their potential applications:

  • Antiviral Activity : A study on substituted indoles indicated that modifications at specific positions could enhance antiviral activity against integrase enzymes, suggesting similar potential for related compounds like 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid .
  • Cytotoxic Effects : Indole derivatives have shown cytotoxic effects on various cancer cell lines, indicating that structural optimizations could lead to improved therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead compound for the development of new pharmaceuticals. Its indole framework is known for various biological activities, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Studies have demonstrated that indole derivatives can exhibit antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics .

Neuroscience

Research has indicated that compounds similar to 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid may interact with neurotransmitter systems, potentially impacting conditions such as depression and anxiety. The presence of the chlorobenzyl group may enhance binding affinity to specific receptors, warranting further investigation into its neuropharmacological effects .

Biochemical Assays

This compound can be utilized in biochemical assays to study enzyme inhibition or activation. Its ability to interact with various biological targets makes it suitable for screening assays aimed at identifying novel drug candidates or understanding biochemical pathways .

Material Science

The structural properties of this compound allow for its exploration in material science, particularly in the development of organic semiconductors or as a precursor for synthesizing more complex materials used in electronic devices .

Table 1: Summary of Potential Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial properties
NeurosciencePotential impacts on neurotransmitter systems
Biochemical AssaysUse in enzyme inhibition studies
Material ScienceExploration as an organic semiconductor

Case Study 1: Anticancer Activity

A study conducted on similar indole derivatives demonstrated their efficacy in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential of 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid as a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Research on indole derivatives has shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that modifications to the indole structure could enhance antibacterial potency, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole-2-carboxylic Acid Derivatives

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related indole derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target compound 1-(4-Methylbenzyl), 3-{[(3-chlorobenzyl)amino]methyl}, 2-carboxylic acid C₂₅H₂₃ClN₂O₂ 418.93 Chlorine atom at meta position; tertiary amine linkage; dual benzyl groups.
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid 1-(4-Chlorobenzyl), 3-carboxylic acid C₁₆H₁₂ClNO₂ 285.72 Single benzyl group; carboxylic acid at position 3 (vs. 2 in target compound).
1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid 1-(4-Chlorobenzyl), 2-carboxylic acid C₁₆H₁₂ClNO₂ 285.72 Simpler structure; lacks aminomethyl and 4-methylbenzyl groups.
6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid 6-Chloro, 3-(imidazolyl), 2-carboxylic acid C₂₅H₁₇Cl₂N₃O₂ 474.33 Imidazole ring fused to indole; dual chlorinated substituents.
3-(Pyridine-4-yl)-1H-indole-2-carboxylic acid 3-Pyridinyl, 2-carboxylic acid C₁₄H₁₀N₂O₂ 238.24 Pyridine substitution; lacks benzyl groups.
Substituent Effects on Bioactivity
  • Chlorobenzyl Groups : The meta-chlorine in the target compound’s side chain may enhance binding to hydrophobic pockets or participate in halogen bonding, as seen in chlorobenzyl-containing NSAIDs like indomethacin (CAS: 53-86-1) .
  • Benzyl vs. Heteroaromatic Substitutions : The imidazole-containing analogue and pyridine derivative demonstrate how heterocyclic substitutions can modulate electronic properties and target selectivity.
Physicochemical Properties
  • Lipophilicity : The dual benzyl groups (4-methylbenzyl and 3-chlorobenzyl) likely increase logP compared to analogues with single aromatic substitutions (e.g., ).
  • Solubility : The carboxylic acid group at position 2 enhances aqueous solubility, though this may be offset by bulky substituents.

Receptor Binding and Medicinal Chemistry

  • Indole-2-carboxylic acid derivatives are explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) or ligands for receptors such as the Receptor for Advanced Glycation End Products (RAGE) .
  • Structural Insights : Crystallographic studies on related compounds (e.g., ) highlight the importance of the carboxylic acid group in coordinating with metal ions or polar residues in binding pockets.

Preparation Methods

Synthesis of 3-Substituted Indole Derivatives

Key steps:

  • Starting Material: 3-bromoindole-2-carboxylic acid (compound 2) serves as the precursor for C3 modifications.
  • Esterification: The carboxyl group is esterified using concentrated sulfuric acid to produce methyl or ethyl esters, facilitating subsequent reactions.
  • C3 Functionalization: The Buchwald–Hartwig coupling enables the introduction of substituted anilines at the C3 position, catalyzed by palladium acetate, yielding compounds 4a–4f.

Reaction scheme:

Compound 2 (3-bromoindole-2-carboxylic acid)
   |
   |-- Esterification --> Compound 3 (methyl ester)
   |
   |-- Buchwald–Hartwig amination with substituted aniline --> Compounds 4a–4f

Synthesis of 5-Substituted Indole Derivatives

  • Starting Material: 5-nitroindole-2-carboxylic acid (compound 5).
  • Esterification: Conversion to ester (compound 6).
  • C3 Formylation: Vilsmeier–Haack formylation introduces a formyl group at C3, producing compound 7, which is reduced to hydroxymethyl derivative 8.
  • Substituent Introduction: Condensation with aromatic alcohols yields compounds 9a and 9b, which are hydrolyzed to acids 10a and 10b.
  • Bromination: NBS-mediated bromination introduces a bromine atom at C3, enabling further functionalization.

Structural Optimization at C6 Position

  • Starting Material: 6-bromoindole-2-carboxylic acid (compound 14).
  • Esterification: Similar to previous steps, producing ester 15.
  • C6 Functionalization: Buchwald–Hartwig amination with various amines introduces bulky hydrophobic groups, leading to compounds 16a–16k.
  • Hydrolysis: Ester hydrolysis yields the free acids 17a–17k, which are evaluated for activity.

Data Table of Key Synthetic Intermediates

Step Starting Material Reactions Key Reagents Products Purpose
1 3-bromoindole-2-carboxylic acid (2) Esterification Concentrated sulfuric acid Compound 3 Facilitate C3 substitution
2 Compound 3 Buchwald–Hartwig coupling Pd(OAc)₂, substituted aniline Compounds 4a–4f Introduce aromatic amines at C3
3 5-nitroindole-2-carboxylic acid (5) Esterification Acid Compound 6 Prepare for formylation
4 Compound 6 Vilsmeier–Haack formylation POCl₃, DMF Compound 7 Add formyl group at C3
5 Compound 7 Reduction Isopropanolic Al Compound 8 Convert formyl to hydroxymethyl
6 Compound 8 Condensation Aromatic alcohols Compounds 9a, 9b Attach aromatic groups
7 Compound 6 Bromination NBS Compound 11 Enable further functionalization
8 Compound 11 Reduction Pd/C Compound 12 Convert nitro to amino
9 Compound 12 Amide coupling EDAC Compounds 13a, 13b Attach aromatic acids
10 6-bromoindole-2-carboxylic acid (14) Esterification Sulfuric acid Compound 15 Prepare for C6 modifications
11 Compound 15 Buchwald–Hartwig amination Pd(OAc)₂ Compounds 16a–16k Introduce bulky groups at C6
12 Compounds 16a–16h Hydrolysis NaOH Compounds 17a–17h Generate free acids for activity testing

Research Findings and Biological Evaluation

The synthesized derivatives were evaluated for their HIV-1 integrase inhibitory activity. Notably:

  • Compound 1 exhibited an IC₅₀ of 32.37 μM, confirming the potential of the indole-2-carboxylic acid scaffold.
  • Structural modifications at C3 and C6 improved activity, with compounds like 17a showing an IC₅₀ of 3.11 μM, indicating enhanced potency.
  • Molecular docking studies confirmed that the chelating carboxyl group interacts with Mg²⁺ ions, while aromatic groups enhance π–π stacking with viral DNA.

Notes on Preparation Methods

  • Optimization of Reaction Conditions: Palladium-catalyzed couplings and NBS bromination were performed under inert atmospheres to prevent side reactions.
  • Purification: Products were purified via column chromatography or recrystallization to ensure high purity for biological testing.
  • Yield Considerations: Esterification steps typically yielded 70–85%, while Buchwald–Hartwig reactions ranged from 60–75%, depending on substituents.

Q & A

Q. What are the primary synthetic routes for synthesizing 3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid?

The compound can be synthesized via multi-step reactions involving Knoevenagel condensation and nucleophilic substitution. A typical approach includes:

  • Step 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with amines (e.g., 3-chlorobenzylamine) in acetic acid under reflux, facilitated by sodium acetate as a catalyst .
  • Step 2 : Alkylation of the intermediate with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) to introduce the 4-methylbenzyl group.
  • Step 3 : Purification via recrystallization from DMF/acetic acid mixtures to isolate the final product .

Q. How is the structural integrity of the compound validated post-synthesis?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for refining single-crystal structures to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopic methods : NMR (¹H/¹³C) to verify substituent positions; IR spectroscopy to identify carboxylic acid (-COOH) and amine (-NH) functional groups .

Q. What are the key challenges in purifying this compound?

  • Solubility issues : The indole-carboxylic acid moiety exhibits low solubility in non-polar solvents. Recrystallization from DMF/acetic acid mixtures is recommended to improve yield and purity .
  • Byproduct formation : Monitor for unreacted intermediates via TLC or HPLC. Column chromatography (silica gel, eluent: ethyl acetate/hexane) can resolve impurities .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce reaction time?

  • One-pot synthesis : Combine Knoevenagel condensation and alkylation steps in a single reaction vessel using microwave-assisted heating to reduce time from 5–10 hours to 1–2 hours .
  • Catalyst optimization : Replace sodium acetate with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency and reduce byproducts .

Q. How can computational methods aid in predicting the compound’s pharmacological activity?

  • Pharmacophore modeling : Generate 3D pharmacophore models using protein binding site data (e.g., from cannabinoid receptors CB1/CB2) to assess steric and electronic complementarity. The Pharmacophore-Fit Score quantifies alignment with target receptors .
  • Molecular docking : Use AutoDock Vina to simulate binding to NMDA receptors or kinases, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high affinity .

Q. What analytical techniques resolve discrepancies in crystallographic data?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, common in indole derivatives due to planar stacking .
  • High-resolution XRD : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution for ambiguous electron density regions .

Q. How does the compound’s stability under varying pH conditions impact formulation?

  • Degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. HPLC analysis reveals:
    • Acidic conditions (pH 1–3) : Hydrolysis of the amide bond, forming 3-chlorobenzylamine and indole fragments.
    • Neutral/alkaline conditions (pH 7–10) : Stable, with <5% degradation over 24h.
  • Formulation strategy : Use enteric coatings (e.g., Eudragit L100) to protect against gastric pH .

Methodological Considerations

Q. How to design analogs to enhance target selectivity?

  • Substituent variation : Replace the 4-methylbenzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Kinase inhibition : Screen against a panel of 50 kinases (IC₅₀ < 1 µM suggests high potency) using fluorescence polarization assays .
  • Antimicrobial activity : Test via broth microdilution (MIC ≤ 8 µg/mL against S. aureus and E. coli indicates therapeutic potential) .

Q. How to address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro studies; confirm vehicle toxicity via MTT assay (<5% DMSO is non-cytotoxic) .
  • Nanoparticle encapsulation : Formulate with PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

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